
2,3-Dibromoacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromoacrylic acid is a dibromo derivative of acrylic acid, characterized by the presence of two bromine atoms attached to the carbon atoms in the acrylic acid structure. This compound is known for its reactivity and is used as a chemical intermediate in various synthetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dibromoacrylic acid can be synthesized through the bromination of acrylic acid. The reaction typically involves the addition of bromine to acrylic acid in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to acrylic acid in large reactors, followed by purification steps to isolate the desired product. The use of efficient purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromoacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-dibromopropionic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of dibromoacetic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Conducted using oxidizing agents such as potassium permanganate.
Major Products Formed
Substitution: Formation of derivatives like 2,3-dihydroxyacrylic acid.
Reduction: Formation of 2,3-dibromopropionic acid.
Oxidation: Formation of dibromoacetic acid.
Applications De Recherche Scientifique
2,3-Dibromoacrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromoacrylic acid involves its reactivity with nucleophiles and electrophiles. The presence of bromine atoms makes it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dibromoacrylic acid: Similar in structure but with bromine atoms attached to the same carbon atom.
2,3-Dibromopropionic acid: A reduced form of 2,3-Dibromoacrylic acid.
Dibromoacetic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows it to undergo a wide range of chemical reactions. Its dibromo structure provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
24557-10-6 |
|---|---|
Formule moléculaire |
C3H2Br2O2 |
Poids moléculaire |
229.85 g/mol |
Nom IUPAC |
(Z)-2,3-dibromoprop-2-enoic acid |
InChI |
InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1- |
Clé InChI |
AZAFGYLHYXBSMI-UPHRSURJSA-N |
SMILES isomérique |
C(=C(/C(=O)O)\Br)\Br |
SMILES canonique |
C(=C(C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


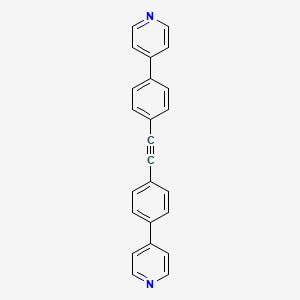
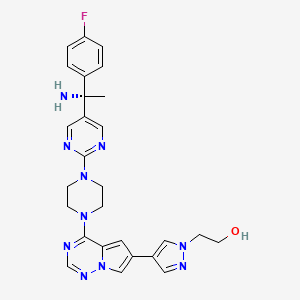
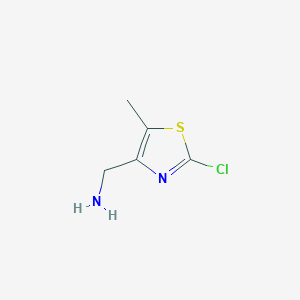
![1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)
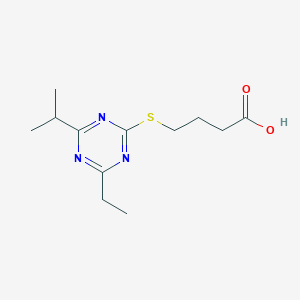
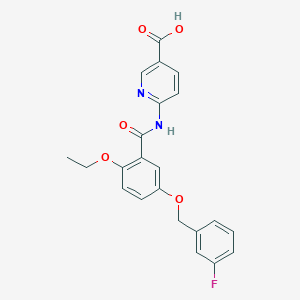

![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)

![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)
![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)

